molecular formula C7H7NaO3S B8224127 sodium;phenylmethanesulfonate

sodium;phenylmethanesulfonate

Cat. No.: B8224127
M. Wt: 194.19 g/mol
InChI Key: YNBRSWNUNPAQOF-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium phenylmethanesulfonate can be synthesized through the sulfonation of toluene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically proceeds under mild conditions and does not require additional oxidants .

Industrial Production Methods

In industrial settings, the production of sodium phenylmethanesulfonate often involves the electro-oxidation of phenols and sodium arenesulfinates. This method is practical and sustainable, producing high yields of the desired product under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Sodium phenylmethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and alcohols, with reactions typically occurring in the presence of a base such as sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize sodium phenylmethanesulfonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can produce an alkyl sulfonate .

Scientific Research Applications

Sodium phenylmethanesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium phenylmethanesulfonate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, thereby altering their chemical properties. This process can affect molecular targets and pathways, such as enzyme activity and protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • Sodium benzenesulfonate
  • Sodium toluenesulfonate
  • Sodium methanesulfonate

Uniqueness

Sodium phenylmethanesulfonate is unique due to its specific structure, which includes a phenyl group attached to the sulfonate moiety. This structural feature imparts distinct chemical properties, making it particularly useful in certain synthetic and industrial applications .

Properties

IUPAC Name

sodium;phenylmethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.Na/c8-11(9,10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBRSWNUNPAQOF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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